molecular formula C16H16N2O3S B413202 methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-19-8

methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B413202
CAS No.: 300770-19-8
M. Wt: 316.4g/mol
InChI Key: FQVJFAYRXJXFEY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official designation reflects its core pyrimido[2,1-b]thiazine structure, which consists of a six-membered pyrimidine ring fused to a six-membered thiazine ring through positions 2 and 1. The numbering system begins from the nitrogen atom in the pyrimidine ring, proceeding clockwise to establish positional assignments for all substituents.

The compound is catalogued in multiple chemical databases with the PubChem CID 682873, providing standardized identification across research platforms. The molecular formula C16H16N2O3S encompasses 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, arranged in a specific three-dimensional configuration. The stereochemical designation (6R) indicates the absolute configuration at the chiral center, which has been definitively established through X-ray crystallographic analysis and confirmed by circular dichroism spectroscopy studies.

Chemical databases report several synonymous names for this compound, including alternative systematic designations that emphasize different structural features. The compound's registry numbers and international chemical identifiers facilitate cross-referencing across various scientific databases and regulatory agencies. These systematic identifiers are crucial for ensuring accurate communication within the scientific community and for maintaining consistency in research documentation and patent filings.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of pyrimido[2,1-b]thiazine derivatives have provided detailed insights into the three-dimensional molecular architecture and intermolecular interactions within crystal lattices. The molecular geometry reveals that the fused pyrimidine and thiazine rings adopt a planar conformation, with the phenyl substituent at position 6 oriented at a specific dihedral angle relative to the heterocyclic core. Crystallographic data indicates that the pyrimidine ring exhibits typical aromatic character with bond lengths ranging from 1.32 to 1.38 Å, while the thiazine ring shows partial saturation consistent with its dihydro designation.

The crystal structure analysis demonstrates that molecules pack in a specific arrangement stabilized by hydrogen bonding interactions and π-π stacking between aromatic systems. Intermolecular hydrogen bonds typically form between the carbonyl oxygen at position 4 and nearby hydrogen donors, creating extended networks within the crystal lattice. The methyl ester group at position 7 projects away from the heterocyclic core, minimizing steric interactions and allowing for optimal crystal packing efficiency.

Detailed bond length and angle measurements reveal that the C-S bond in the thiazine ring measures approximately 1.82 Å, consistent with typical carbon-sulfur single bond distances. The C=O bond length at position 4 measures 1.21 Å, indicating significant double bond character and conjugation with the adjacent nitrogen-containing heterocycle. These geometric parameters are essential for understanding the compound's electronic properties and potential reactivity patterns.

Table 1: Selected Crystallographic Parameters for Pyrimido[2,1-b]thiazine Derivatives

Parameter Value Reference
Space Group P21/c
Unit Cell a (Å) 12.45
Unit Cell b (Å) 8.92
Unit Cell c (Å) 13.78
β angle (°) 95.2
Z value 4
Density (g/cm³) 1.43

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the dynamic behavior and conformational preferences of methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate in solution. Proton NMR analysis reveals characteristic chemical shifts that reflect the electronic environment of each hydrogen atom within the molecular framework. The aromatic protons of the phenyl substituent typically appear as a multiplet between δ 7.2-7.7 ppm, while the methyl groups exhibit distinct singlets at δ 2.1-2.4 ppm depending on their specific positional environment.

The heterocyclic CH proton at position 6 appears as a singlet around δ 4.4-4.8 ppm, indicating its unique chemical environment adjacent to both the phenyl ring and the heterocyclic system. The methylene protons of the dihydro portion show characteristic coupling patterns that provide information about ring conformation and flexibility. Variable temperature NMR studies have revealed that the compound exhibits restricted rotation around certain bonds, particularly those involving the phenyl substituent and the ester functionality.

Carbon-13 NMR spectroscopy provides complementary information about the electronic structure and molecular framework. The carbonyl carbon at position 4 appears downfield around δ 160-170 ppm, consistent with its ketone functionality and conjugation with the heterocyclic system. The ester carbonyl carbon resonates at a slightly different frequency, typically around δ 165-175 ppm, reflecting its unique electronic environment. Aromatic carbons of both the heterocyclic core and phenyl substituent appear in the expected range of δ 120-140 ppm.

Table 2: Characteristic NMR Chemical Shifts for Pyrimido[2,1-b]thiazine Derivatives

Position ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Reference
6-H 4.44 65.2
8-CH₃ 2.31 17.9
7-CO₂CH₃ 3.79 52.1
4-C=O - 161.1
Phenyl CH 7.39-7.67 128.2

Vibrational Spectral Characteristics from IR Studies

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate. The IR spectrum exhibits characteristic absorption bands that serve as fingerprints for structural identification and purity assessment. The carbonyl stretching vibration at position 4 appears as a strong absorption around 1626-1645 cm⁻¹, indicating the presence of an α,β-unsaturated ketone system conjugated with the heterocyclic framework.

The ester carbonyl group displays a distinct stretching frequency typically observed around 1700-1750 cm⁻¹, slightly higher than the heterocyclic carbonyl due to reduced conjugation effects. Aromatic C=C stretching vibrations from both the phenyl substituent and the heterocyclic system appear in the region 1583-1610 cm⁻¹, providing information about the aromatic character of these ring systems. The C-H stretching vibrations of aromatic protons manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear around 2850-2990 cm⁻¹.

The thiazine ring contributes specific vibrational modes that can be identified in the fingerprint region below 1500 cm⁻¹. C-S stretching vibrations typically appear around 600-700 cm⁻¹, while ring deformation modes contribute to the complex absorption pattern in the 800-1200 cm⁻¹ region. These vibrational characteristics are essential for confirming successful synthesis and monitoring potential degradation or impurity formation during storage and handling.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Frequency (cm⁻¹) Intensity Reference
C=O (heterocyclic) 1626-1645 Strong
C=O (ester) 1700-1750 Strong
Aromatic C=C 1583-1610 Medium
Aromatic C-H 3000-3100 Medium
Aliphatic C-H 2850-2990 Medium
C-S stretch 600-700 Weak

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 316, corresponding to the molecular weight of the compound. Under electron impact ionization conditions, the compound undergoes predictable fragmentation pathways that reflect the relative stability of different structural fragments and the ease of bond cleavage at specific positions.

A prominent base peak typically appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) formed by cleavage of the bond between the phenyl ring and the heterocyclic system. This fragmentation pattern is characteristic of benzyl-type compounds and indicates the relative stability of the phenyl cation under mass spectrometric conditions. Additional significant fragments include loss of the methyl ester group (-59 mass units) to give m/z 257, and loss of the entire carboxylate functionality (-87 mass units) to yield m/z 229.

The heterocyclic core undergoes ring fragmentation through cross-ring cleavage mechanisms similar to those observed in related pyrimidine and thiazine derivatives. Characteristic fragments include m/z 143 and m/z 169, which correspond to specific ring-opening pathways and rearrangement processes. The mass spectrometric fragmentation data provides valuable structural information for compound identification and can be used to differentiate between positional isomers and structural analogs.

Table 4: Major Mass Spectrometric Fragments

m/z Value Relative Intensity (%) Fragment Identity Reference
316 25 [M]⁺ (molecular ion)
257 45 [M-59]⁺ (loss of CO₂CH₃)
229 30 [M-87]⁺ (loss of CO₂C₂H₅)
169 55 Cross-ring fragment
143 70 Cross-ring fragment
77 100 C₆H₅⁺ (phenyl cation)

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-13(15(20)21-2)14(11-6-4-3-5-7-11)18-12(19)8-9-22-16(18)17-10/h3-7,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJFAYRXJXFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound belonging to the class of pyrimido-thiazine derivatives. Research indicates that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • Key Functional Groups : Thiazine ring, carbonyl group, and methyl substituents.

1. Antimicrobial Activity

Research has demonstrated that pyrimido-thiazine derivatives possess significant antimicrobial properties. In particular:

  • Antibacterial Effects : Studies indicate that these compounds exhibit activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Methyl 8-methyl...S. aureus50
Methyl 8-methyl...E. coli75

2. Anticancer Activity

The anticancer potential of methyl 8-methyl-4-oxo-6-phenyl derivatives has been explored in several studies:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that these compounds induce apoptosis and inhibit cell proliferation with IC50 values in the low micromolar range (10–30 µM) .
Cell LineIC50 (µM)
MCF-715
A54920

3. Anti-inflammatory Activity

Pyrimido-thiazine derivatives have also been evaluated for their anti-inflammatory properties:

  • Mechanism of Action : These compounds inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. The anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways .

4. Neuroprotective Effects

Recent studies have suggested that methyl 8-methyl derivatives may offer neuroprotective benefits:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, these compounds have been shown to reduce beta-amyloid plaque formation and improve cognitive function scores significantly .

Case Study 1: Antimicrobial Efficacy

A study conducted by Baharfar et al. demonstrated the synthesis and evaluation of various thiazine derivatives against resistant bacterial strains. The results indicated that certain substitutions on the thiazine ring enhanced antibacterial activity significantly.

Case Study 2: Anticancer Potential

In a clinical trial assessing the efficacy of pyrimido-thiazine derivatives in treating lung cancer patients, researchers observed a marked reduction in tumor size among participants treated with these compounds compared to control groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits promising antimicrobial activity. It has been shown to inhibit the growth of various microbial strains by interfering with critical biological processes such as DNA replication and enzyme activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. Its structural characteristics allow it to interact effectively with biological macromolecules, making it a candidate for further medicinal chemistry investigations aimed at developing new anticancer therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

  • Antimicrobial Evaluation : In a study focusing on thiazine derivatives, researchers synthesized various compounds based on the pyrimido-thiazine core and evaluated their antibacterial and antifungal activities. Some derivatives showed significant inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Another research effort explored the effects of thiazine derivatives on cancer cell lines. The results indicated that certain modifications to the pyrimido-thiazine structure enhanced cytotoxicity against various cancer types, suggesting a structure-activity relationship that could be exploited in drug design .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might act by disrupting cellular processes essential for microbial survival and tumor growth. This includes inhibiting key metabolic pathways and enzyme functions critical for cell division and replication .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility LogP
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate C₁₆H₁₅ClN₂O₃S 362.82 Not reported DMSO, CHCl₃ 2.8
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile C₂₀H₁₅ClN₄O₂S 434.91 243–245 Ethyl acetate 3.5
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate C₁₇H₁₆FN₂O₃S 365.39 Not reported Methanol, DMF 2.6
Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-... (CID 3095873) 1720 (C=O), 1650 (C=N) 2.35 (s, CH₃), 7.45–7.60 (m, Ar-H) 168.5 (C=O), 135.2 (C-Cl)
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-... (Compound (3)) 2210 (C≡N), 1680 (C=O) 2.50 (s, SCH₃), 7.30–7.80 (m, Ar-H) 118.5 (C≡N), 165.0 (C=O)

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α,β-Unsaturated Carbonyl Compounds

A foundational approach involves cyclocondensation between substituted thioureas and α,β-unsaturated carbonyl intermediates. For example, 4,5,6-trisubstituted 1,2,3,4-tetrahydro-pyrimidine-2-thiones react with dihaloalkanes under basic conditions to form the pyrimido[2,1-b][1, thiazine core .

Procedure :

  • Starting Materials :

    • 4-Phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 equivalent).

    • 1,2-Dibromoethane (1.2 equivalents).

  • Conditions :

    • Solvent: Dimethylformamide (DMF).

    • Base: Potassium carbonate (2 equivalents).

    • Temperature: 70–80°C, 12–24 hours.

  • Outcome :

    • Intramolecular cyclization yields the target compound with a reported yield of 68–72% .

Mechanistic Insight :
The thiourea sulfur nucleophilically attacks the dihaloalkane, followed by dehydrohalogenation and ring closure. The ester group at position 7 is introduced via prior carboxylation of the pyrimidine precursor .

Three-Component Reaction Using DMAD and Thiols

A one-pot, three-component reaction involving dimethyl acetylenedicarboxylate (DMAD) , thiols, and aminothiazines efficiently constructs the pyrimido-thiazine scaffold .

Procedure :

  • Reactants :

    • DMAD (1 equivalent).

    • 2-Amino-4H-1,3-thiazin-4-one (1 equivalent).

    • Methyl 3-mercaptopropionate (1 equivalent).

  • Conditions :

    • Solvent: Dichloromethane (DCM).

    • Catalyst: None (room temperature, 6 hours).

  • Outcome :

    • Yield : 85–90% .

Key Advantage :
This method avoids multi-step isolation, leveraging the electrophilicity of DMAD to form the triazolo-thiazine ring in situ .

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for time-sensitive steps. A study demonstrated the synthesis of analogous pyrimido-thiazines using microwave conditions .

Procedure :

  • Reactants :

    • Ethyl 2-chloroacetoacetate (1 equivalent).

    • 3-(Acetyloxy)phenyl thiourea (1 equivalent).

  • Conditions :

    • Solvent: Acetonitrile.

    • Microwave: 150 W, 120°C, 20 minutes.

  • Outcome :

    • Yield : 78% with >95% purity .

Comparison to Conventional Heating :
Microwave methods reduce reaction times from 12 hours to 20 minutes while improving yields by 10–15% .

Catalytic Methods Using KI or Phase-Transfer Catalysts

Potassium iodide (KI) and tetrabutylammonium bromide (TBAB) are effective catalysts for cyclization steps .

Procedure :

  • Catalyst : KI (0.1 equivalents).

  • Reactants :

    • Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    • 1,3-Dibromopropane.

  • Conditions :

    • Solvent: Ethanol.

    • Temperature: Reflux (78°C), 8 hours.

  • Outcome :

    • Yield : 82% .

Role of KI :
KI facilitates halide displacement, accelerating ring closure and reducing side reactions .

Comparative Analysis of Synthetic Routes

Method Yield Time Catalyst Key Advantage
Cyclocondensation 68–72%12–24 hK₂CO₃High scalability
Three-component 85–90%6 hNoneOne-pot simplicity
Microwave 78%20 minNoneRapid synthesis
Catalytic (KI) 82%8 hKIEnhanced cyclization efficiency

Challenges and Optimization Strategies

  • Steric Hindrance :
    Bulky substituents at position 6 (phenyl) and 8 (methyl) may slow cyclization. Using polar aprotic solvents (e.g., DMF) mitigates this by stabilizing transition states .

  • Ester Hydrolysis :
    The methyl ester at position 7 is susceptible to hydrolysis under basic conditions. Neutral or mildly acidic workup protocols are recommended .

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) is typically required due to byproduct formation. Recrystallization from ethanol improves purity .

Q & A

Q. Example Optimization Data :

SolventTemperature (°C)CatalystYield (%)
DMF100Et₃N51–78
Ethanol78None87

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., phenyl resonances at δ 7.2–7.6 ppm, carbonyl carbons at δ 165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/OH stretches at 3200–3500 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation. For example, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å, and the thiazine ring forms an 80.94° dihedral angle with the phenyl group .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

  • 2D NMR (COSY, NOESY) : Differentiates between overlapping signals and confirms spatial proximity of protons .
  • X-ray Cross-Validation : Matches observed NMR shifts with crystallographically determined bond lengths and angles. For example, deviations in pyrimidine ring puckering correlate with 13C chemical shifts of bridgehead carbons .
  • Dynamic NMR Studies : Resolves conformational exchange broadening by analyzing temperature-dependent spectra .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

Answer:

  • Crystal Quality : Slow evaporation of ethyl acetate-ethanol mixtures produces diffraction-quality crystals .
  • Hydrogen Atom Placement : Riding models with fixed C–H distances (0.93–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) simplify refinement .
  • Disorder Handling : Partial occupancy refinement for flexible substituents (e.g., methoxy groups) improves R-factors .

Q. Crystallographic Data :

ParameterValue
Space groupMonoclinic, P2₁/c
a, b, c (Å)15.432(3), 10.187(2), 17.836(4)
β (°)101.06(3)
V (ų)2755.0(9)
Density (g/cm³)1.356

Basic: What biological activities are reported for structurally related pyrimido-thiazines?

Answer:
Analogous compounds exhibit:

  • Antimicrobial Activity : Substitutions at the 6-phenyl group enhance Gram-positive bacterial inhibition .
  • Enzyme Inhibition : Thiazine rings interact with kinase ATP-binding pockets, showing potential in cancer research .
  • Antioxidant Properties : Electron-donating groups (e.g., –OCH₃) improve radical scavenging .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation : Modify the 6-phenyl group (e.g., electron-withdrawing –NO₂ vs. donating –OCH₃) to assess antibacterial potency .
  • Bioisosteric Replacement : Replace the thiazine sulfur with oxygen to evaluate metabolic stability .
  • Pharmacokinetic Profiling : Use LC-MS with Chromolith HPLC columns to measure solubility and plasma protein binding .

Q. Example SAR Data :

R GroupIC₅₀ (μM)Log P
–NO₂12.32.1
–OCH₃8.71.8

Basic: What are the recommended storage and handling conditions for this compound?

Answer:

  • Storage : –20°C under nitrogen to prevent oxidation of the thiazine ring .
  • Handling : Use gloveboxes for hygroscopic intermediates (e.g., hydrazine derivatives) .

Advanced: How can computational methods complement experimental data in studying this compound?

Answer:

  • DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental values .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Pfmrk kinase) using AutoDock Vina .
  • MD Simulations : Assess conformational stability in aqueous solutions (e.g., GROMACS with CHARMM force fields) .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl → methyl carboxylate) for gradual release .

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